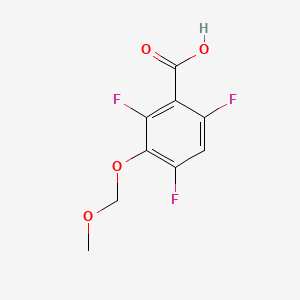
7-(Benzyloxy)-2,4-dichloroquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Benzyloxy)-2,4-dichloroquinazoline is a heterocyclic aromatic organic compound. It belongs to the quinazoline family, which is known for its diverse biological activities. The compound’s structure consists of a quinazoline core substituted with benzyloxy and dichloro groups, making it a valuable molecule in medicinal chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-2,4-dichloroquinazoline typically involves multiple steps, starting from readily available precursors. One common method includes the reaction of 2,4-dichloroquinazoline with benzyl alcohol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
7-(Benzyloxy)-2,4-dichloroquinazoline can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the chlorine atoms or modify the benzyloxy group.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents under reflux conditions.
Major Products
Oxidation: Benzyloxy group oxidized to benzaldehyde or benzoic acid.
Reduction: Formation of 7-(benzyloxy)quinazoline or 2,4-dichloroquinazoline.
Substitution: Formation of 7-(benzyloxy)-2,4-diaminoquinazoline or 7-(benzyloxy)-2,4-dithioureaquinazoline.
Applications De Recherche Scientifique
7-(Benzyloxy)-2,4-dichloroquinazoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-(Benzyloxy)-2,4-dichloroquinazoline involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The pathways involved often include signal transduction cascades that regulate cellular functions such as proliferation, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-(Benzyloxy)-2,3-dimethyl-4-oxo-4H-chromene-8-carboxamide
- 4-Aminomethyl-7-benzyloxy-2H-chromen-2-one
Uniqueness
7-(Benzyloxy)-2,4-dichloroquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit higher potency or selectivity towards certain biological targets, making it a valuable molecule for drug discovery and development.
Propriétés
Formule moléculaire |
C15H10Cl2N2O |
|---|---|
Poids moléculaire |
305.2 g/mol |
Nom IUPAC |
2,4-dichloro-7-phenylmethoxyquinazoline |
InChI |
InChI=1S/C15H10Cl2N2O/c16-14-12-7-6-11(8-13(12)18-15(17)19-14)20-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Clé InChI |
ZZSPEEGRGCENSR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=NC(=N3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


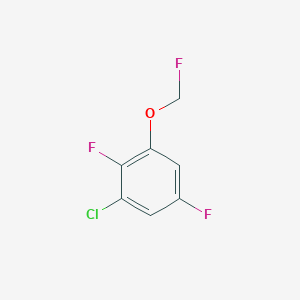

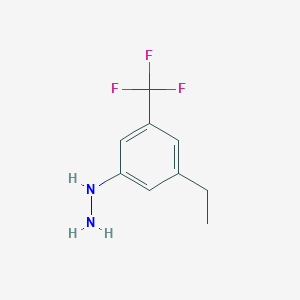



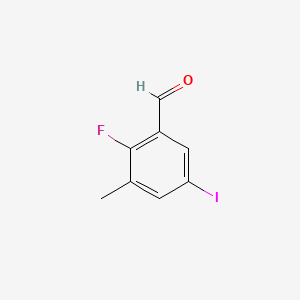
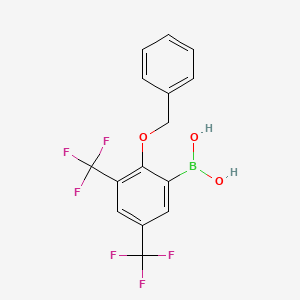
![2-O-ethyl 5-O-methyl 3-nitroimidazo[1,2-a]pyridine-2,5-dicarboxylate](/img/structure/B14038966.png)

![(4'S)-Ethyl 1'-benzyl-8-methoxyspiro[chroman-4,3'-pyrrolidine]-4'-carboxylate](/img/structure/B14038970.png)

